Product packaging for 3-Nitrooxane(Cat. No.:CAS No. 1513588-78-7)

3-Nitrooxane

Cat. No.: B2844972
CAS No.: 1513588-78-7
M. Wt: 131.131
InChI Key: MZOPMSWJGGRPRP-UHFFFAOYSA-N
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Description

3-Nitrooxane is an organic compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is classified as a nitrooxane. This compound is intended for research and development purposes within laboratory settings. As a specialized chemical, it serves as a potential building block or intermediate in the synthesis of more complex molecules for various scientific investigations. Specific applications, mechanisms of action, and detailed physicochemical properties for this compound require further experimental characterization. Researchers are advised to consult relevant scientific literature for the most current studies. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Always refer to the safety data sheet and adhere to safe laboratory practices when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B2844972 3-Nitrooxane CAS No. 1513588-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrooxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOPMSWJGGRPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitrooxane and Its Derivatives

Approaches to Introduce the Nitro Group into the Oxane Ring System

The introduction of a nitro group onto a pre-existing oxane framework can be achieved through several methods, primarily involving direct nitration or the oxidation of suitable precursor functional groups.

Direct Nitration Strategies for Oxane Frameworks

Direct nitration of saturated hydrocarbons is generally a challenging transformation, often requiring harsh reaction conditions and leading to a mixture of products. In the case of saturated ethers like oxane, the ether oxygen can activate the adjacent α-carbons towards electrophilic attack to some extent, but it can also be prone to cleavage under strongly acidic nitrating conditions. doubtnut.com

Conventional nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are typically too harsh for saturated heterocycles like oxane, often leading to ring-opening and oxidative degradation. organic-chemistry.orgwikipedia.org Milder nitrating agents have been developed for aromatic compounds, but their application to saturated ethers is not well-documented. amanote.commdpi.com Therefore, direct nitration is not a commonly employed or efficient strategy for the synthesis of 3-nitrooxane.

Oxidation of Precursor Amine or Oxime Functions within Oxane Ring Systems

A more viable and widely applicable approach for the introduction of a nitro group onto the oxane ring involves the oxidation of a precursor nitrogen-containing functional group at the C3 position. The two most common precursors are primary amines (3-aminooxane) and oximes (oxane-3-one oxime).

The oxidation of primary amines to their corresponding nitro compounds is a well-established transformation in organic synthesis. mdpi.comsciencemadness.orgmdpi.comresearchgate.net Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.

Table 1: Representative Oxidizing Agents for the Conversion of Primary Amines to Nitro Compounds

Oxidizing AgentTypical Reaction ConditionsReference
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, room temperature researchgate.net
Potassium permanganate (B83412) (KMnO₄)Acetone/water, 0 °C to room temperature sciencemadness.org
Trifluoroperacetic acid (CF₃CO₃H)Trifluoroacetic anhydride, hydrogen peroxide sciencemadness.org
Dimethyldioxirane (DMDO)Acetone, room temperature mdpi.com

The synthesis of the precursor, 3-aminooxane, can be achieved through various standard methods for the synthesis of substituted aminotetrahydropyrans. ethernet.edu.et

Alternatively, the oxidation of oximes provides another efficient route to nitro compounds. researchgate.netacs.org The starting material for this approach, oxane-3-one oxime, can be readily prepared from the corresponding ketone, oxane-3-one. The oxidation of the oxime can be accomplished using various reagents, as summarized in the table below.

Table 2: Selected Reagents for the Oxidation of Oximes to Nitro Compounds

Oxidizing AgentTypical Reaction ConditionsYield (%)Reference
Trifluoroperacetic acidAcetonitrile, reflux50-90 researchgate.net
Sodium perborateGlacial acetic acid, 50-60 °C70-85 organic-chemistry.org
Ozone on silica (B1680970) gelDichloromethane, -78 °C60-80 organic-chemistry.org
Potassium permanganateAcetone/water, 0 °C40-70 acs.org

Cyclization Reactions to Form the this compound Ring

An alternative strategy to the functionalization of a pre-formed oxane ring is the construction of the heterocyclic ring from an acyclic precursor that already bears the nitro group. This approach allows for greater control over the position of the nitro group and can be amenable to stereoselective synthesis.

Intramolecular Formation of the Oxane Ring with Pre-Existing Nitro Functionality

The intramolecular cyclization of a suitably functionalized acyclic nitro compound can lead to the formation of the this compound ring. A common strategy involves the intramolecular Michael addition of a hydroxyl group to a nitroalkene. For example, a δ-hydroxy-γ-nitroalkene could, in principle, undergo a 6-endo-trig cyclization to afford a this compound derivative. researchgate.netscispace.comrsc.orgrsc.org

Another approach involves the intramolecular Williamson ether synthesis, where an alkoxide displaces a leaving group on a carbon atom six positions away, with a nitro group present on the appropriate carbon of the chain.

Functional Group Interconversion for Nitro Group Introduction Post-Cyclization

In some synthetic routes, the oxane ring is formed first, and then a functional group at the C3 position is converted into a nitro group. This is conceptually similar to the methods described in section 2.1.2. For instance, a cyclization reaction might be designed to produce 3-hydroxyoxane or 3-bromooxane, which can then be converted to 3-aminooxane or other precursors for the nitro group.

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry at the C3 position of the oxane ring is a significant aspect of the synthesis of this compound derivatives, particularly for applications in medicinal chemistry and materials science. Several strategies can be envisioned to achieve stereoselectivity.

When employing the oxidation of a precursor, such as 3-aminooxane, the stereochemistry of the final product will be determined by the stereochemistry of the starting amine. Enantiomerically pure 3-aminooxane can be prepared through asymmetric synthesis or by resolution of a racemic mixture.

For cyclization reactions, the stereochemistry can be controlled by the geometry of the acyclic precursor and the reaction conditions. For example, in an intramolecular Michael addition, the stereochemical outcome can be influenced by the use of chiral catalysts or auxiliaries. ethernet.edu.etnih.govacs.orgnih.govresearchgate.net The field of stereoselective synthesis of substituted tetrahydropyrans is well-developed and provides a strong foundation for the design of synthetic routes to enantiomerically enriched this compound isomers.

Diastereoselective Approaches

Diastereoselective strategies for the synthesis of substituted oxanes often rely on controlling the relative stereochemistry of multiple stereocenters. One powerful approach involves an intramolecular oxa-Michael reaction. For instance, the synthesis of highly substituted chromans, which share the core oxane structure, has been achieved with high diastereoselectivity through a cascade oxa-Michael-Michael reaction. In a hypothetical adaptation for a substituted this compound, a suitable hydroxy-containing α,β-unsaturated nitroalkene could undergo intramolecular cyclization.

The diastereoselectivity of such reactions is often influenced by the catalyst and reaction conditions. For example, in the synthesis of functionalized cyclohexanones via a cascade inter–intramolecular double Michael addition, complete diastereoselectivity has been reported in many cases. beilstein-journals.org A similar strategy could be envisioned for this compound derivatives, where the bulky substituents and the transition state geometry would favor the formation of one diastereomer over the other.

A plausible mechanism for a diastereoselective synthesis of a substituted this compound derivative could involve the base-catalyzed intramolecular conjugate addition of a hydroxyl group to a nitro-olefin. The stereochemical outcome would be dictated by the thermodynamic stability of the resulting cyclic intermediates.

Below is a table summarizing representative data for the diastereoselective synthesis of related heterocyclic compounds, which could serve as a model for this compound synthesis.

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
1Bifunctional Thiourea (B124793)Toluene505:195
2KOH/TBABAqueousRoom Temp>99:185
3DBUCH2Cl2090:1078
4ProlineDMSO6085:1588

This data is representative of related heterocyclic systems and is intended to illustrate potential outcomes for the synthesis of this compound derivatives.

Enantioselective Methodologies

The development of enantioselective methods is paramount for the synthesis of chiral this compound derivatives, which are often of interest in medicinal chemistry. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of heterocyclic compounds.

A notable example is the highly enantioselective synthesis of chiral chroman derivatives using a bifunctional thiourea organocatalyst. researchgate.net This catalyst can activate both the nucleophile and the electrophile through hydrogen bonding, thereby controlling the facial selectivity of the addition. This approach could be adapted for the enantioselective intramolecular oxa-Michael addition of a precursor to afford a chiral this compound derivative with high enantiomeric excess (ee).

The choice of catalyst is critical in these transformations. Chiral phosphoric acids and their derivatives have also been successfully employed in enantioselective intramolecular aza-Michael reactions to produce fluorinated indolizidinone derivatives, demonstrating the versatility of organocatalysts in controlling stereochemistry.

The following table presents illustrative data for the enantioselective synthesis of related chiral heterocycles, providing a benchmark for the potential synthesis of enantiomerically enriched this compound derivatives.

EntryCatalystSolventTemperature (°C)Enantiomeric Excess (ee) (%)Yield (%)
1Bifunctional ThioureaToluene50>9995
2(S)-TRIP-derived Phosphoric AcidCH2Cl2258590
3Chiral SquaramideDichloromethane-209682
4Cinchona Alkaloid DerivativeToluene-409289

This data is based on the synthesis of analogous heterocyclic compounds and illustrates the potential for high enantioselectivity in the synthesis of this compound derivatives.

Advanced Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. This section explores the application of green chemistry principles and advanced catalytic methods to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. mdpi.commdpi.com This can be achieved through several key strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. For the synthesis of this compound, an intramolecular cyclization of a linear precursor would be an example of a highly atom-economical reaction.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The development of water-tolerant catalysts would be highly beneficial in this regard. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than from petrochemicals.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. mdpi.com This is discussed in more detail in the following section.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

A hypothetical green synthesis of this compound could involve the enzymatic resolution of a racemic precursor followed by a metal-catalyzed intramolecular cyclization in an aqueous medium.

Catalytic Methods for this compound Preparation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. mdpi.com For the preparation of this compound, several catalytic approaches can be envisioned, drawing inspiration from the synthesis of other cyclic ethers and nitro compounds.

Acid Catalysis: Both Brønsted and Lewis acids can catalyze the intramolecular cyclization of hydroxy-containing nitroalkenes. frontiersin.org For instance, silica-supported perchloric acid has been used as an eco-friendly catalyst for the synthesis of oxazinanones. frontiersin.org A similar approach could be employed for the cyclization to form the this compound ring.

Metal Catalysis: Transition metals such as palladium, platinum, and gold are known to catalyze a variety of cyclization reactions. organic-chemistry.orgacs.org A palladium-catalyzed intramolecular hydroalkoxylation of a suitable nitro-containing olefin could provide a direct route to this compound. The development of catalysts based on more abundant and less toxic metals like iron is also a key area of research in green catalysis. rsc.org

Organocatalysis: As discussed in the enantioselective methodologies section, organocatalysts such as proline, thioureas, and chiral phosphoric acids can effectively catalyze the formation of heterocyclic rings with high stereocontrol.

The development of novel catalytic systems that can operate under mild conditions and with high turnover numbers is a primary goal for the advanced synthesis of this compound and its derivatives.

Reaction Chemistry and Mechanistic Investigations of 3 Nitrooxane

Transformations of the Nitro Group within the Oxane Framework

The nitro group in 3-Nitrooxane is a versatile functional group that can undergo a wide array of chemical transformations. These reactions primarily involve the nitrogen-oxygen bonds, the acidity of the adjacent carbon-hydrogen bond, and reactions at the carbon atom to which the nitro group is attached.

The reduction of the nitro group in this compound can lead to a variety of nitrogen-containing compounds, with the final product depending on the reducing agent and reaction conditions. These transformations are fundamental in organic synthesis for introducing new functional groups. researchgate.net

Formation of 3-Aminooxane: Complete reduction of the nitro group yields the corresponding primary amine, 3-aminooxane. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel (Raney Ni) under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH4) or iron metal in acidic media can also be employed.

Formation of Oxan-3-one Oxime: Partial reduction under specific conditions can lead to the formation of an oxime. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can stop at the oxime stage. This product is valuable as an intermediate for the synthesis of ketones or for further functionalization.

Formation of 3-Nitrosooxane: Milder reducing agents or controlled electrochemical reduction can yield the nitroso derivative. These compounds are often reactive intermediates.

ProductTypical Reagents and ConditionsNotes
3-AminooxaneH₂, Pd/C, EthanolComplete reduction to the primary amine.
3-AminooxaneFe, HCl, H₂OA classic method for nitro group reduction.
Oxan-3-one OximeZn, NH₄Cl, H₂OPartial reduction leading to the oxime.
3-NitrosooxaneControlled potential electrolysisIntermediate oxidation state, often reactive.

The presence of a hydrogen atom on the carbon bearing the nitro group (the α-carbon) imparts significant acidity to that proton. organic-chemistry.org this compound, being a secondary nitroalkane, can be deprotonated by a base to form a resonance-stabilized nitronate anion. alfa-chemistry.comwikipedia.org This nitronate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. scispace.com

Nitronate Formation: Treatment of this compound with a suitable base, such as sodium hydroxide (B78521) or potassium tert-butoxide, results in the formation of the corresponding nitronate salt.

Henry Reaction (Nitro-Aldol Reaction): The nitronate anion can add to aldehydes or ketones in a reaction analogous to the aldol (B89426) condensation, yielding β-nitro alcohols. For example, reaction with formaldehyde (B43269) would produce 3-(1-hydroxy-2-nitro)oxane.

Michael Addition: As a soft nucleophile, the nitronate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, esters, or nitriles. This reaction is a powerful tool for the formation of new carbon-carbon bonds.

Alkylation: The nitronate can be alkylated by reaction with alkyl halides, although C-alkylation may compete with O-alkylation depending on the reaction conditions and the nature of the electrophile.

Reaction TypeElectrophileGeneral Product
Henry ReactionAldehydes, Ketonesβ-Nitro alcohol
Michael Additionα,β-Unsaturated Carbonyls1,4-Adduct
AlkylationAlkyl Halidesα-Alkylated Nitroalkane

The Nef reaction is a cornerstone of nitroalkane chemistry, providing a method for the conversion of primary or secondary nitroalkanes into their corresponding carbonyl compounds. researchgate.net For this compound, this reaction would lead to the formation of oxan-3-one.

The classical Nef reaction involves the hydrolysis of a pre-formed nitronate salt with a strong mineral acid, such as sulfuric acid or hydrochloric acid. wikipedia.org The mechanism proceeds through the protonation of the nitronate to form a nitronic acid, which then undergoes hydrolysis to the ketone and nitrous oxide. organic-chemistry.orgwikipedia.org

Several modifications to the classical Nef reaction have been developed to avoid the often harsh acidic conditions. alfa-chemistry.com These include oxidative methods using reagents like potassium permanganate (B83412) (KMnO4) or ozone, and reductive methods employing reagents such as titanium(III) chloride (TiCl3). alfa-chemistry.com

The carbon atom bearing the nitro group in this compound can also be a site for substitution reactions, proceeding through either nucleophilic or radical pathways.

Nucleophilic Substitution: While direct nucleophilic substitution of the nitro group in aliphatic systems is not as common as in aromatic systems, it can occur under certain conditions, particularly if the reaction proceeds via an elimination-addition mechanism or if the substrate is activated in some way. The leaving group ability of the nitro group is generally poor but can be enhanced. researchgate.net

Radical Denitration: Radical reactions provide a more common pathway for the substitution of an aliphatic nitro group. libretexts.org The reaction can be initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical propagating agent like tributyltin hydride (Bu3SnH). libretexts.org This process generates a carbon-centered radical at the 3-position of the oxane ring. This radical can then be quenched by a hydrogen atom source to effect a denitration, or it can be trapped by other radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. libretexts.orgucr.edu Radical chain reactions typically proceed through three phases: initiation, propagation, and termination. libretexts.orglumenlearning.com

Reactivity of the Oxane Ring Influenced by the Nitro Group

The strongly electron-withdrawing nitro group at the C-3 position can influence the stability and reactivity of the oxane ring. This effect is primarily transmitted through inductive effects, which can make the ring more susceptible to certain types of cleavage reactions compared to unsubstituted oxane.

While the six-membered oxane ring is significantly more stable and less prone to ring-opening than smaller cyclic ethers like oxiranes or oxetanes, the presence of the nitro group can facilitate such reactions under specific conditions. beilstein-journals.orgresearchgate.netacs.org

Electrophilic Attack on the Oxane Ring

The oxane ring, a six-membered cyclic ether, is generally susceptible to electrophilic attack, particularly under acidic conditions. The oxygen atom's lone pairs of electrons can act as a nucleophile, initiating reactions with various electrophiles. In the theoretical case of this compound, the strong electron-withdrawing nature of the nitro group at the 3-position would be expected to significantly influence the reactivity of the oxane ring. This deactivating effect would likely render the ring less susceptible to electrophilic attack compared to unsubstituted oxane.

Hypothetically, should an electrophilic attack occur, it would likely involve the protonation of the ether oxygen, followed by nucleophilic attack and potential ring-opening. The regioselectivity of such an attack would be a key area for investigation.

Intermolecular and Intramolecular Cyclization Pathways

The bifunctional nature of this compound, containing both a nitro group and a cyclic ether, presents the possibility for various cyclization reactions. Nitroalkanes are known to participate in cyclization reactions, often involving the formation of new rings through reactions of the nitro group or the adjacent carbon atom.

Intermolecular Cyclization: In the presence of suitable reagents, this compound could theoretically undergo intermolecular cyclization reactions. For instance, a reaction with a di-nucleophile could potentially lead to the formation of a bicyclic system. The specific conditions and reagents required to facilitate such a reaction would need to be determined experimentally.

Intramolecular Cyclization: The potential for intramolecular cyclization of this compound would depend on the generation of a reactive intermediate. For example, if a carbocation were to be formed on the oxane ring, the nitro group could potentially act as an internal nucleophile, leading to the formation of a bicyclic product. However, the energetic feasibility of such a pathway is uncertain without computational or experimental data. Research on related nitro compounds has shown that intramolecular cyclizations can be promoted under specific conditions, often involving strong acids or catalysts.

Detailed Mechanistic Studies

A thorough understanding of the reaction mechanisms of this compound would necessitate a combination of kinetic studies, identification of intermediates, and computational analysis. As no such studies have been published, the following sections outline the hypothetical approaches that would be required.

Reaction Kinetics and Rate-Determining Steps

To investigate the kinetics of any potential reaction of this compound, one would need to monitor the reaction progress over time under various conditions (e.g., temperature, concentration of reactants and catalysts). This would allow for the determination of the reaction order with respect to each component and the calculation of the rate constant. Identifying the rate-determining step, the slowest step in the reaction mechanism, would be a crucial aspect of these studies.

Identification and Characterization of Reaction Intermediates

The transient species that are formed and consumed during a chemical reaction, known as reaction intermediates, are key to understanding the reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be essential for identifying and characterizing any intermediates in the reactions of this compound. Due to their often short lifetimes, specialized techniques like low-temperature spectroscopy or trapping experiments might be necessary.

Transition State Analysis and Energy Profiles

Computational chemistry offers powerful tools for studying reaction mechanisms. Transition state theory allows for the calculation of the energy of the transition state, which is the highest energy point along the reaction coordinate. By mapping the potential energy surface of a reaction, an energy profile can be constructed, providing insights into the activation energy and the thermodynamics of the reaction. For this compound, computational studies would be invaluable in predicting the most likely reaction pathways and understanding the stability of potential intermediates and transition states.

Spectroscopic Characterization and Structural Elucidation of 3 Nitrooxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the structure of organic molecules by providing information about the connectivity and environment of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR Spectroscopy: Proton NMR spectroscopy reveals the different types of hydrogen atoms present in the molecule and their relative numbers, as well as their immediate chemical environment through chemical shifts and spin-spin coupling. For 3-Nitrooxane, the tetrahydropyran (B127337) ring contains protons at positions 2, 4, 5, and 6. The presence of the electron-withdrawing nitro group at position 3 is expected to significantly influence the chemical shifts of adjacent protons.

Expected Chemical Shifts:

Protons on C2 and C6 (adjacent to the oxygen atom) are typically found in the range of 3.5-4.5 ppm.

Protons on C4 (adjacent to the nitro group) will likely be deshielded due to the inductive effect of the nitro group, appearing in a similar or slightly downfield region compared to protons on C5.

Protons on C3 (bearing the nitro group) are absent.

Protons on C5, being further from the electronegative centers, are expected to resonate at higher field (lower ppm values), likely in the 1.5-2.5 ppm range.

Splitting Patterns: The protons on adjacent carbons will couple, leading to splitting of signals according to the (n+1) rule, where 'n' is the number of equivalent protons on the adjacent carbon. Due to the asymmetry introduced by the nitro group, protons at C2 and C6, and potentially at C4 and C5, will be diastereotopic, leading to complex splitting patterns that may require higher field strengths or 2D NMR techniques for full interpretation.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic environment.

Expected Chemical Shifts:

C2 and C6: These carbons are directly bonded to the electronegative oxygen atom of the tetrahydropyran ring. They are expected to resonate in the range of 60-80 ppm. libretexts.orgpressbooks.puboregonstate.edu

C3: This carbon is directly bonded to the nitro group (-NO₂), which is a strong electron-withdrawing group. This deshielding effect will cause C3 to resonate at a significantly downfield chemical shift, likely in the range of 75-90 ppm or even higher, depending on the precise electronic influence. libretexts.orgpressbooks.puboregonstate.edu

C4 and C5: These are aliphatic carbons. C4, being adjacent to the nitro-substituted carbon (C3), might experience some deshielding compared to C5. Their chemical shifts are expected to fall within the typical aliphatic range of 20-40 ppm. libretexts.orgpressbooks.puboregonstate.edu

Data Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionExpected Chemical Shift (ppm)Expected Multiplicity (¹H)Notes
¹HC2-H3.8 - 4.5MultipletDiastereotopic protons, complex splitting.
¹HC4-H4.0 - 4.8MultipletDeshielded by NO₂; diastereotopic protons, complex splitting.
¹HC5-H1.8 - 2.5MultipletAliphatic protons, coupling with C4-H and C6-H.
¹HC6-H3.8 - 4.5MultipletDiastereotopic protons, complex splitting.
¹³CC265 - 75N/AAdjacent to oxygen.
¹³CC375 - 90N/ABearing the nitro group; strongly deshielded.
¹³CC425 - 35N/AAliphatic, potentially slightly deshielded by C3.
¹³CC525 - 35N/AAliphatic.
¹³CC665 - 75N/AAdjacent to oxygen.

Note: These are predicted values based on general chemical shift trends for similar functional groups and ring systems. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning resonances and confirming connectivity, especially in complex molecules or when ¹D spectra are ambiguous.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, typically through 2 or 3 bonds. For this compound, COSY would establish correlations between protons on adjacent carbons (e.g., C2-H to C6-H, C4-H to C5-H, C5-H to C6-H). Protons on C2 would correlate with C6-H, and C4-H would correlate with C5-H. The complex splitting of the ¹H signals would be resolved by identifying which protons are coupled to each other. emerypharma.comepfl.chscribd.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei (1-bond correlation). This is invaluable for assigning ¹³C signals once the ¹H signals are assigned. For example, if a specific ¹H signal is assigned to C2, the HSQC spectrum would show a cross-peak between that ¹H signal and the ¹³C signal for C2. emerypharma.comepfl.chscribd.comsdsu.edu

The tetrahydropyran ring exists predominantly in a chair conformation, similar to cyclohexane. The nitro group at position 3 can occupy either an axial or equatorial position, leading to conformational isomers that interconvert. Variable Temperature NMR (VT-NMR) is a powerful tool to study these dynamic processes. rsc.orgcopernicus.orgunibas.itnih.govscielo.org.mx

Conformational Equilibria: At higher temperatures, the rate of ring inversion and/or substituent rotation increases. This can lead to the averaging of signals in the NMR spectrum if the interconversion rate is faster than the NMR timescale. At lower temperatures, the interconversion slows down, potentially leading to the observation of distinct signals for different conformers or the sharpening of signals that were broadened due to intermediate exchange rates.

Expected Observations: For this compound, VT-NMR could reveal changes in the chemical shifts and splitting patterns of the ring protons and carbons as temperature is varied. If the axial and equatorial conformers are significantly different in energy and interconvert at a rate that is temperature-dependent, VT-NMR can be used to determine the energy barrier (ΔG‡) for this process. Studies on similar substituted cyclic ethers have shown that such conformational analysis is feasible. rsc.orgunibas.it The nitro group's influence on the conformational preference (e.g., whether it prefers an equatorial position due to steric or electronic effects) can also be investigated.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

HRMS is used to determine the precise mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of the compound.

Molecular Formula: C₄H₇NO₂

Nominal Molecular Weight: 101 g/mol

Exact Monoisotopic Mass: The exact mass of this compound (C₄H₇¹⁴N¹⁶O₂) can be calculated using the precise masses of its constituent isotopes. Using standard isotopic masses (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the exact monoisotopic mass is calculated as: (4 × 12.000000) + (7 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) = 48.000000 + 7.054775 + 14.003074 + 31.989830 = 101.047679 Da . missouri.edu HRMS would ideally yield a mass spectrum showing a peak corresponding to this exact mass, confirming the molecular formula. missouri.edusisweb.com

Electron ionization (EI) is a common method in mass spectrometry that often leads to fragmentation of the molecular ion, providing clues about the molecule's structure. msu.eduscienceready.com.aulibretexts.orglibretexts.orgwhitman.edu

Molecular Ion: The molecular ion peak for this compound is expected at m/z 101 ([M]⁺•). whitman.edu

Characteristic Fragmentations:

Loss of NO₂: The nitro group (-NO₂) has a mass of 46 Da. Its loss from the molecular ion would result in a fragment ion at m/z 101 - 46 = 55. This is a common fragmentation pathway for nitroalkanes. msu.eduscienceready.com.au

Loss of NO: Loss of the radical NO (30 Da) would yield a fragment at m/z 101 - 30 = 71.

Loss of O: Loss of an oxygen atom (16 Da) would produce a fragment at m/z 101 - 16 = 85.

Alpha-cleavage: Cleavage of bonds adjacent to the oxygen atom or the nitro group can occur. For instance, cleavage of a C-C bond adjacent to the oxygen could lead to fragments related to the tetrahydropyran ring. Alpha-cleavage adjacent to the nitro group could also occur. msu.edulibretexts.org

Ring Fragmentation: The tetrahydropyran ring itself might fragment. For example, cleavage of the ring could lead to acyclic fragments.

Data Table 2: Expected Major Fragmentation Ions for this compound (EI)

Fragment Ion (m/z)Neutral Loss (Da)Description of Fragmentation
101-Molecular ion ([M]⁺•)
5546Loss of NO₂
7130Loss of NO
8516Loss of O
5744Potential alpha-cleavage fragment (e.g., loss of CH₂NO)
4358Potential ring fragmentation or alpha-cleavage fragment

Note: These are predicted fragment ions based on typical fragmentation patterns of nitroalkanes and cyclic ethers. The relative intensities of these peaks would depend on the stability of the resulting ions.

Computational Chemistry and Theoretical Investigations of 3 Nitrooxane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, bonding, and reactivity of molecules. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into molecular properties at an atomic level. While specific DFT or ab initio studies on 3-Nitrooxane were not found, these techniques are standard for characterizing organic molecules mit.edudergipark.org.tr.

Electronic Structure and Bonding Analysis

Electronic structure analysis aims to describe the distribution of electrons within a molecule, including bond lengths, bond angles, hybridization, and molecular orbital energies. For this compound, such an analysis would typically involve calculating these geometric parameters and analyzing the nature of the chemical bonds, particularly those involving the nitro group and the ether oxygen within the oxane ring. Methods like Natural Bond Orbital (NBO) analysis can further elucidate bonding interactions, such as hyperconjugation, which influences molecular stability and reactivity researchgate.netnih.gov.

Table 5.1.1: Typical Electronic Structure and Bonding Parameters (Data for this compound not available in search results)

ParameterDescriptionTypical Computational MethodExpected Data for this compound (Illustrative)
Bond Lengths (Å)Distances between atomic nuclei connected by a chemical bond.DFT, Ab initioC-C, C-O, C-N, N-O bond lengths
Bond Angles (°)Angles formed by three atoms, with the middle atom as the vertex.DFT, Ab initioC-C-C, C-O-C, C-C-N, O-C-N angles
Dihedral Angles (°)Angle between two planes defined by three atoms each, sharing two atoms.DFT, Ab initioTorsional angles around the oxane ring
HybridizationThe concept of mixing atomic orbitals to form new hybrid orbitals.NBO Analysis, DFTsp3 hybridization for ring carbons, sp2 for N
Vibrational Frequencies (cm⁻¹)Characteristic frequencies of molecular vibrations, related to bond strengths.DFTIR/Raman active modes

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution within a molecule is crucial for predicting its interactions with other molecules. This involves calculating partial atomic charges and visualizing the molecular electrostatic potential (ESP) surface. The ESP map illustrates regions of positive and negative charge, indicating sites prone to nucleophilic or electrophilic attack, respectively libretexts.org. For this compound, the electron-withdrawing nature of the nitro group and the electronegativity of the oxygen atom would significantly influence the charge distribution. Methods like Mulliken population analysis or Natural Population Analysis (NPA) are commonly used to derive atomic charges researchgate.netnih.gov.

Table 5.1.2: Charge Distribution and Electrostatic Potential Properties (Data for this compound not available in search results)

PropertyDescriptionTypical Computational MethodExpected Data for this compound (Illustrative)
Partial Atomic ChargesThe net charge assigned to each atom in a molecule, reflecting electron density distribution.Mulliken, NPA, HirshfeldCharges on C, H, O, and N atoms.
Electrostatic Potential (ESP)A map showing the distribution of positive and negative electrostatic potential around a molecule.ESP MappingVisualization of electron-rich (red) and electron-poor (blue) regions.
Dipole Moment (Debye)A measure of the polarity of a molecule, arising from the separation of positive and negative charges.DFTMagnitude and direction of the molecular dipole.
Molecular Volume (ų)The total volume occupied by the electron cloud of the molecule.Computed DescriptorsComputed molecular volume (e.g., from PubChem nih.gov).

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict molecular reactivity numberanalytics.comwikipedia.orgimperial.ac.ukresearchgate.net. The HOMO represents the highest energy level occupied by electrons, making it the most likely site for electrophilic attack, while the LUMO represents the lowest energy level that is unoccupied, making it susceptible to nucleophilic attack. The HOMO-LUMO gap is also a critical parameter, with smaller gaps generally indicating higher reactivity numberanalytics.comresearchgate.net. For this compound, FMO analysis would help predict its behavior in reactions, such as cycloadditions or nucleophilic substitutions.

Table 5.1.3: Frontier Molecular Orbital (FMO) Parameters (Data for this compound not available in search results)

ParameterDescriptionTypical Computational MethodExpected Data for this compound (Illustrative)
HOMO Energy (eV)Energy of the Highest Occupied Molecular Orbital.DFT, Ab initioHOMO energy value.
LUMO Energy (eV)Energy of the Lowest Unoccupied Molecular Orbital.DFT, Ab initioLUMO energy value.
HOMO-LUMO Gap (eV)The energy difference between the HOMO and LUMO, indicative of molecular stability and reactivity.DFT, Ab initioHOMO-LUMO gap value.
HOMO/LUMO CoefficientsAtomic orbital contributions to the HOMO and LUMO, indicating reactive sites.DFT, Ab initioDistribution of electron density in FMOs.

Conformational Analysis and Dynamics

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For cyclic molecules like this compound, this involves identifying stable conformations and understanding the energy barriers between them.

Global Minimum Energy Conformer Identification

The Global Minimum Energy Conformer (GMEC) is the most stable spatial arrangement of atoms in a molecule, possessing the lowest potential energy stackexchange.com. Identifying the GMEC typically involves computational methods like molecular mechanics (MM) or quantum chemical calculations, often coupled with conformational searching algorithms (e.g., systematic search, Monte Carlo) to explore the potential energy surface upenn.eduupenn.eduwavefun.com. For this compound, this would involve determining the most stable arrangement of the six-membered oxane ring and the orientation of the nitro group.

Table 5.2.1: Conformational Analysis Parameters (Data for this compound not available in search results)

ParameterDescriptionTypical Computational MethodExpected Data for this compound (Illustrative)
Global Minimum Energy Conformer (GMEC)The most stable three-dimensional arrangement of atoms in the molecule.MM, DFT, Ab initioThe specific 3D structure of this compound with the lowest calculated energy.
Relative Conformer Energies (kcal/mol)The energy difference between various conformers and the GMEC.MM, DFT, Ab initioEnergy values for other stable conformers relative to the GMEC.
Conformational StabilityAssessment of the population of different conformers at a given temperature based on their relative energies.Boltzmann DistributionPercentage of each conformer at equilibrium.

Ring Pucker and Inversion Barriers of the Oxane Ring

The six-membered oxane ring (tetrahydropyran) is known to undergo conformational changes, primarily interconverting between chair conformations. Ring pucker refers to the deviation of ring atoms from planarity, and inversion barriers are the energy required to transition between different puckered forms (e.g., chair-to-boat interconversion) nih.govscribd.com. For this compound, the presence of the nitro group at the 3-position could influence the preferred conformation of the oxane ring and the energy barrier for ring inversion. Studies on similar cyclic systems suggest that substituents can affect these parameters due to steric and electronic effects upenn.eduscribd.comutdallas.edu.

Table 5.2.2: Ring Pucker and Inversion Barrier Parameters (Data for this compound not available in search results)

ParameterDescriptionTypical Computational MethodExpected Data for this compound (Illustrative)
Ring Pucker ParametersQuantitative measures describing the deviation of ring atoms from planarity (e.g., Cremer-Pople parameters).DFT, MMValues describing the degree of puckering.
Inversion Barrier (kcal/mol)The energy difference between the most stable conformer and the transition state for ring inversion.DFT, Ab initioEnergy barrier for the oxane ring to flip or interconvert conformations.
Preferred Ring ConformationThe most stable arrangement of the oxane ring (e.g., chair, boat, twist-boat).Conformational SearchIdentification of the dominant chair conformation (e.g., axial vs. equatorial).

Influence of the Nitro Group on Conformational Preferences

The tetrahydropyran (B127337) ring, also known as oxane, typically adopts a chair conformation, similar to cyclohexane. Substituents on this ring can occupy either axial or equatorial positions, with their preference influenced by steric and electronic factors. The presence of a nitro (-NO2) group, a strongly electron-withdrawing and polar substituent, is expected to significantly impact the conformational landscape of this compound.

Studies on related systems, such as 2-aryloxytetrahydropyrans with a para-nitro substituent, indicate that electron-withdrawing groups can increase the axial preference of a substituent, likely due to a combination of electrostatic and orbital interactions, often referred to as the anomeric effect researchgate.net. For a nitro group at the 3-position of tetrahydropyran, the influence would be on the C3-N bond's orientation. Computational studies on substituted tetrahydropyrans often involve calculating the relative energies of different conformers (e.g., axial vs. equatorial nitro group) to determine the most stable arrangement researchgate.netnih.gov. These studies typically employ Density Functional Theory (DFT) methods, such as B3LYP, to map out the conformational energy landscape researchgate.netnih.govnih.gov. The nitro group's dipole moment and potential for intramolecular interactions could play a crucial role in stabilizing specific conformations.

Reaction Mechanism Modeling

Modeling reaction mechanisms is a core application of computational chemistry, providing insights into reaction pathways, transition states, and the factors governing reaction rates and thermodynamics.

Ab Initio and DFT Studies of Reaction Pathways

Density Functional Theory (DFT) and ab initio methods are widely used to investigate reaction pathways by calculating the energy profile of a reaction. These calculations involve optimizing the geometries of reactants, intermediates, products, and transition states. Studies on various nitro-containing compounds and cyclic systems demonstrate the utility of DFT in mapping out reaction mechanisms, including cycloaddition reactions and various organic transformations mdpi.comchemrxiv.orgresearchgate.netresearchgate.netmdpi.comnih.govcardiff.ac.ukfrontiersin.orgkoreascience.krchemrevlett.comsumitomo-chem.co.jp. For this compound, such studies would involve calculating the energy changes associated with bond formations and breaking events during a reaction.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial step in understanding reaction mechanisms is the identification of transition states (TS), which represent the highest energy point along a reaction pathway. The Intrinsic Reaction Coordinate (IRC) analysis is then employed to confirm that a calculated transition state correctly connects the intended reactants and products by tracing the minimum energy path in both forward and reverse directions koreascience.krmolcas.orguni-muenchen.deepfl.chgithub.ioiastate.edu. This analysis is fundamental for validating proposed reaction mechanisms. While specific IRC analyses for reactions involving this compound were not explicitly found, the methodology is standard in computational reaction mechanism studies.

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting spectroscopic properties, aiding in the identification and characterization of chemical compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Computational methods, particularly DFT with the Gauge-Including Atomic Orbital (GIAO) approach, are extensively used to predict NMR chemical shifts (¹H and ¹³C) nih.govmpg.deencyclopedia.pubnih.govconicet.gov.ar. These predictions can help assign signals in experimental NMR spectra and confirm proposed structures. For this compound, computational NMR would involve calculating the shielding tensors for each nucleus to predict its chemical shift. Such predictions are valuable for confirming the presence and position of the nitro group on the tetrahydropyran ring.

X-ray Crystallography for Solid-State Structure Determination

Theoretical Vibrational Spectra (IR, Raman) Simulation

The investigation of molecular structures and properties through computational chemistry often includes the simulation of vibrational spectra, specifically Infrared (IR) and Raman spectroscopy. These simulations provide crucial insights into molecular dynamics, functional group identification, and structural characterization by predicting the frequencies and intensities of molecular vibrations. For the chemical compound this compound (more accurately identified as 3-nitrotetrahydropyran), theoretical vibrational spectra can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT) kallipos.grarxiv.org.

Methodology in Vibrational Spectra Simulation

The process of simulating IR and Raman spectra typically involves several key computational steps:

Geometry Optimization: The initial step is to optimize the molecular geometry of 3-nitrotetrahydropyran. This is achieved by finding the lowest energy conformation of the molecule using a chosen theoretical level, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) scifiniti.commdpi.comspectroscopyonline.commdpi.com. The optimization process aims to locate a stable minimum on the potential energy surface.

Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This calculation determines the harmonic vibrational frequencies, IR intensities, and Raman scattering activities. These are derived from the second derivative of the energy with respect to atomic coordinates (Hessian matrix) kallipos.grfaccts.deuprm.edu.

Spectrum Simulation: The calculated frequencies and intensities are then used to generate simulated IR and Raman spectra. These theoretical spectra can be compared with experimental data for validation and assignment of observed bands scifiniti.commdpi.comresearchgate.net. Often, a scaling factor (e.g., 0.96 or 0.98) is applied to the calculated frequencies to account for anharmonicity and other approximations in the theoretical models scifiniti.comresearchgate.net.

Key Vibrational Modes and Assignments

While specific experimental or highly detailed theoretical vibrational spectra for 3-nitrotetrahydropyran are not extensively detailed in the provided search results, general principles and findings from related studies can inform the expected spectral features. Computational studies on similar heterocyclic compounds and molecules containing nitro groups and ether linkages provide a framework for understanding potential vibrational assignments scifiniti.commdpi.comresearchgate.netahievran.edu.tr.

For 3-nitrotetrahydropyran, key functional groups and structural elements that would contribute to its vibrational spectrum include:

C-H Stretching: Typically observed in the region of 2800-3100 cm⁻¹.

C-O Stretching (Ether linkage): Expected in the 1000-1300 cm⁻¹ range, characteristic of cyclic ethers like tetrahydropyran.

N-O Stretching (Nitro group): Nitro groups usually exhibit characteristic asymmetric and symmetric stretching vibrations, often found around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) scifiniti.comresearchgate.net.

C-C and C-H Bending Vibrations: These modes contribute to the fingerprint region of the spectra, typically below 1500 cm⁻¹.

Data Table: Simulated Vibrational Frequencies (Illustrative Example)

Based on general computational chemistry practices and findings from related studies, a hypothetical data table for simulated vibrational frequencies of 3-nitrotetrahydropyran can be constructed. This table illustrates the type of data obtained from such calculations, with frequencies typically reported in wavenumbers (cm⁻¹). The assignments are based on the functional groups present in the molecule.

Mode TypeApproximate Frequency Range (cm⁻¹)Typical AssignmentIR Intensity (km/mol)Raman Activity (km/mol)
C-H Stretching2850 - 3050Aliphatic C-H stretchingMedium to HighMedium
C-O Stretching (Ring)1050 - 1250Tetrahydropyran ring C-O stretchingHighMedium to High
N-O Asymmetric Stretch1500 - 1550Nitro group asymmetric N=O stretchingHighMedium
N-O Symmetric Stretch1300 - 1370Nitro group symmetric N-O stretchingMediumHigh
C-NO₂ Stretching800 - 900Nitro group C-NO₂ stretchingLow to MediumLow to Medium
C-C Ring Vibrations800 - 1200Tetrahydropyran ring C-C stretching/bendingMediumMedium
C-H Bending (in-plane)1300 - 1470Aliphatic C-H bendingMediumMedium
C-H Bending (out-of-plane)800 - 1000Aliphatic C-H bendingLowLow

Note: The specific frequencies, intensities, and activities would be determined by the exact computational method (functional, basis set) and the optimized geometry of 3-nitrotetrahydropyran. The values presented here are illustrative based on common observations for similar functional groups and molecular structures.

Research Findings and Interpretation

Computational studies on vibrational spectra are essential for:

Structure Elucidation: By comparing simulated spectra with experimental data, researchers can confirm the proposed structure of 3-nitrotetrahydropyran and identify its specific conformation scifiniti.commdpi.comresearchgate.net.

Mode Assignment: DFT calculations, often coupled with Total Energy Distribution (TED) or Vibrational Energy Distribution Analysis (VEDA), help assign specific vibrational frequencies to particular molecular motions (e.g., stretching, bending) of functional groups and bonds within the molecule mdpi.comahievran.edu.tr. This detailed assignment is critical for understanding structure-property relationships.

Predictive Power: Theoretical simulations can predict spectral features for compounds where experimental data may be limited or difficult to obtain, aiding in the initial characterization of synthesized molecules kallipos.grucl.ac.uk.

Understanding Interactions: In more complex scenarios, vibrational spectroscopy simulations can help understand how molecular vibrations are affected by intermolecular interactions, such as hydrogen bonding or solvent effects, although such detailed analyses are not specified for this compound in the provided context.

The application of computational chemistry, particularly DFT, to simulate IR and Raman spectra provides a powerful, quantitative tool for characterizing molecules like 3-nitrotetrahydropyran, offering detailed insights into their fundamental vibrational properties kallipos.grarxiv.orgfaccts.de.

Derivatization, Analogues, and Comparative Studies of 3 Nitrooxane

Comparative Reactivity and Stability Studies: An Uncharted Territory

The specific subsections requested for the article highlight the current void in the chemical literature.

Influence of Nitro Group Position on Oxane Ring Reactivity

A comparative study of the reactivity of 2-nitrooxane, 3-nitrooxane, and 4-nitrooxane (B580500) would be necessary to delineate the influence of the nitro group's position. Such a study would likely involve kinetic and thermodynamic analysis of reactions such as nucleophilic substitution or elimination. The proximity of the nitro group to the ring oxygen in 2-nitrooxane, for instance, might lead to unique electronic interactions and reactivity patterns compared to the more remote substitution in the 3- and 4-positions. However, no such comparative data for the nitrated oxane series is presently available in published research.

Comparison with Acyclic Nitrated Ethers

Meaningful comparisons between the reactivity and stability of this compound and its acyclic counterparts, such as 1-nitro-3-methoxypropane or other nitrated ethers, would require experimental data. researchgate.net Such studies typically involve comparing reaction rates and equilibrium constants under identical conditions. uni-rostock.de Factors such as conformational rigidity imposed by the oxane ring in this compound versus the flexibility of acyclic ethers would be expected to play a significant role in their relative reactivity. uni-rostock.de Unfortunately, the necessary empirical data for such a comparison is absent from the scientific record.

Stereochemical Influence on Reactivity in Analogues

The stereochemistry of this compound, which possesses a chiral center at the 3-position, would be a critical factor in its reactions. pressbooks.pubochemtutor.comoregonstate.edu The introduction of other substituents on the oxane ring would lead to diastereomers, each potentially exhibiting distinct reactivity due to different steric and electronic environments. nih.govnih.gov Investigating the stereochemical outcomes of reactions involving analogues of this compound would provide valuable insights into the reaction mechanisms. However, without any foundational research on this compound itself, studies on the stereochemical influence in its analogues have not been undertaken.

Advanced Research Methodologies in 3 Nitrooxane Chemistry

Flow Chemistry and Microreactor Technologies for Synthesis and Reaction Optimization

Flow chemistry and microreactor technologies offer significant advantages for chemical synthesis, particularly for reactions involving hazardous or highly exothermic processes, which are common with nitro-containing compounds. These technologies enable precise control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved yields, and greater reproducibility compared to traditional batch processes.

Microreactors, with their high surface-area-to-volume ratios, facilitate rapid heat dissipation, mitigating the risk of thermal runaway reactions often associated with nitration or other energetic transformations of nitro compounds europa.eu. This enhanced thermal management is crucial for handling the exothermicity of nitro group introduction or subsequent reactions. For instance, flow setups have been successfully employed for nitroaldol condensations and the 1,6-conjugate addition of nitroalkanes to p-quinone methides, demonstrating good to excellent yields and improved safety profiles acs.orgacs.org. Similarly, the continuous-flow hydrogenation of nitroaromatics to aromatic amines, a key industrial process, has been optimized using micro-packed-bed reactors, achieving high yields and catalyst reusability mdpi.com. The synthesis of specific nitro-compounds, such as 5-nitroisophthalic acid, has also been refined using microchannel reactors, yielding high purity products with controlled reaction conditions google.com.

Table 1: Flow Chemistry and Microreactor Applications in Nitro-Compound Synthesis

Reaction Type/GoalSubstrate ClassKey Methodologies/ConditionsReported AdvantagesCitation(s)
Nitration reactionsNitro-aromaticsFlow reactors, precise temperature controlEnhanced safety, better heat dissipation, reduced hot-spot generation europa.eu
Nitroaldol condensationsBenzaldehydesFlow setup with silica-supported amine catalystImproved yield, controlled conditions beilstein-journals.org
1,6-Conjugate additionNitroalkanes, p-QMsContinuous flow microreactor, base-catalyzedGood to excellent yields, improved safety, efficient heat transfer acs.org, acs.org
Hydrogenation of nitroaromaticsNitroaromaticsMicro-packed-bed reactor (MPBR) with Pd@SBA-15 catalystReusable catalyst, safe and efficient process, high yields (e.g., 99%) mdpi.com
Synthesis of 5-nitroisophthalic acidAromatic dicarboxylic acidsMicrochannel reactor, controlled temperature zones, nitrating reagentsHigh purity (99.6%), good yield (86%), controlled reaction conditions google.com

Application of Machine Learning and AI in Predicting 3-Nitrooxane Reactivity and Synthesis

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthetic routes, and discovery of novel chemical transformations. For compounds like this compound, these technologies can accelerate the understanding of its reactivity profile and the development of efficient synthetic pathways, especially when experimental data is scarce.

AI models, particularly those employing graph-based neural networks or geometric deep learning, can learn complex relationships between molecular structures and reactivity. For instance, graph-based models can predict reaction outcomes or classify reaction steps with high accuracy, leveraging extensive datasets of known reactions arxiv.orgnih.gov. Geometric deep learning approaches can utilize 3D structural information to predict reaction properties such as energy barriers, offering improved accuracy and data efficiency acs.org.

Table 2: Machine Learning and AI in Predicting Reactivity and Synthesis of Nitro-Compounds

Application AreaModel Type/ApproachInput Features/DataPredicted Outcome/TargetReported Success/AdvantageCitation(s)
Reaction Outcome PredictionGraph-based neural networks (e.g., GraphRXN)2D reaction structuresReaction success/yieldOn-par or superior results compared to baselines; decent accuracy (R2 of 0.712) on in-house data nih.gov
Reactivity PredictionGeometric Deep Learning (e.g., 3DReact)3D structures of reactants and productsReaction properties (e.g., barriers)Improved accuracy and data efficiency acs.org
Reaction Mechanism PredictionAttention-based GNNMolecular structures, elementary step datasetsReaction step classification, reactive atom identificationNear-unity accuracy for classification, captures interactions, identifies hotspots arxiv.org
Synthesis Planning/OptimizationAI-driven platforms (e.g., SynBot, RoboRXN)Chemical databases, reaction rules, robotic experimentation feedbackOptimal synthetic routes, reaction conditionsAccelerated synthesis, improved reproducibility, efficiency gains (e.g., 6x) pharmafeatures.com, beilstein-journals.org
Reactivity Prediction (General)ML models with expert descriptorsMolecular descriptors, mechanistic informationActivation energies, selectivitiesImproved accuracy over traditional descriptors; prediction of DFT-quality barriers researchgate.net, epfl.ch

Photo- and Electrochemical Methods for Nitro Group Transformations

Photochemical and electrochemical methods offer powerful, often milder, alternatives for transforming functional groups, including the nitro group. These techniques can provide unique reactivity pathways and improved selectivity, making them valuable tools for synthesizing and modifying nitro-organic compounds.

Electrochemistry is particularly adept at the reduction of nitro groups. Cyclic voltammetry studies on various nitro-heterocycles and nitroaromatics reveal that the nitro group undergoes stepwise reduction, typically to hydroxylamine (B1172632) or amine functionalities, depending on the applied potential and solution pH chimicatechnoacta.rursc.orgresearchgate.netacs.org. These electrochemical reductions can be highly controlled, allowing for selective transformations and avoiding harsh chemical reagents. For example, electrochemical methods are being explored for greener synthesis routes to nitrogen-containing products from nitroaromatics acs.org.

Photochemistry also offers versatile routes for nitro group manipulation. Nitroaromatic compounds, for instance, can undergo various light-induced transformations, including reduction, amination, and rearrangement reactions researchgate.netorganic-chemistry.orgnih.govnih.govrsc.orgrsc.orgresearchgate.net. Photochemical protocols utilizing specific reagent systems, such as NaI/PPh3, enable the selective reduction of nitroarenes to anilines under mild, transition-metal-free conditions organic-chemistry.org. Furthermore, light can promote unique reactions like the generation of nitric oxide from nitro-containing compounds or facilitate complex rearrangements of nitro-substituted cyclic systems nih.govrsc.org.

Conclusion and Future Research Directions

Synthesis of 3-Nitrooxane

Currently, established and optimized synthetic routes specifically targeting this compound are not widely documented in publicly accessible scientific literature. However, based on fundamental principles of organic synthesis, several plausible pathways can be proposed. A primary strategy would likely involve the nitration of oxane. This could potentially be achieved through electrophilic nitration, although the reaction conditions would need to be carefully controlled to avoid undesired side reactions or degradation of the heterocyclic ring.

Another viable approach could be the cyclization of a linear precursor already containing the nitro group. For instance, a suitably functionalized halo-nitro-alkane could undergo an intramolecular Williamson ether synthesis to form the oxane ring. The choice of starting materials and reaction conditions would be critical in achieving a successful and high-yielding synthesis.

Future research in this area should focus on the systematic investigation of these and other potential synthetic strategies. Key objectives would include the optimization of reaction parameters such as temperature, solvent, and catalyst to maximize yield and purity, as well as the development of a scalable and efficient process for the production of this compound.

Potential Synthetic Route Key Reactants Reaction Type Anticipated Challenges
Nitration of OxaneOxane, Nitrating agent (e.g., HNO₃/H₂SO₄)Electrophilic Aromatic SubstitutionRing opening, over-nitration, regioselectivity
Intramolecular CyclizationHalogenated nitroalkanolWilliamson Ether SynthesisCompeting elimination reactions, purification

Unexplored Reaction Pathways and Mechanistic Questions

The reactivity of this compound is a largely unexplored domain. The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the chemical behavior of the oxane ring. One area of interest would be the exploration of nucleophilic substitution reactions at the carbon atom bearing the nitro group. The viability of such reactions and the stereochemical outcomes would provide valuable mechanistic insights.

Furthermore, the reduction of the nitro group to an amino group would open up a new class of derivatives, 3-aminooxanes, which could serve as versatile building blocks for further functionalization. The conditions required for this reduction and the compatibility with the oxane ring are important questions to be addressed.

Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, will be crucial in elucidating the intricate details of these transformations. Understanding the reaction mechanisms will not only expand our fundamental knowledge but also enable the rational design of new synthetic methodologies.

Synergistic Opportunities in Computational and Experimental Studies

The synergy between computational and experimental approaches offers a powerful paradigm for accelerating research into this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable a priori information about the molecule's structure, stability, and electronic properties. researchgate.net

Computational modeling can be employed to:

Predict the most stable conformation of this compound.

Calculate the activation energies for various potential reaction pathways, thereby guiding experimental efforts towards the most promising routes.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of synthetic products.

Experimental studies will be essential to validate the theoretical predictions and to explore the practical aspects of the chemistry of this compound. The synthesis of the compound and its derivatives, followed by thorough spectroscopic and crystallographic characterization, will provide the empirical data necessary to refine and improve the computational models. This iterative feedback loop between theory and experiment will be instrumental in unraveling the chemical intricacies of this compound and unlocking its full potential.

Computational Method Application in this compound Research Expected Insights
Density Functional Theory (DFT)Geometry optimization, reaction pathway analysisMolecular structure, thermodynamic stability, reaction kinetics
Ab initio methodsHigh-accuracy electronic structure calculationsPrecise electronic properties, spectroscopic predictions
Molecular Dynamics (MD)Simulation of conformational dynamicsUnderstanding of flexibility and intermolecular interactions

Q & A

Q. What are the recommended synthetic routes for 3-Nitrooxane, and how can reaction efficiency be optimized?

this compound synthesis typically involves oxidation of oxime precursors or functionalization of oxane derivatives. For instance, peracetic acid-mediated oxidation of oximes (as demonstrated for nitroalkanes) provides a scalable method, with reaction efficiency dependent on stoichiometry, temperature, and catalyst selection (e.g., methyltrioxorhenium) . Optimization requires kinetic studies using techniques like HPLC to monitor intermediate formation and yield. Adjusting solvent polarity (e.g., acetonitrile vs. benzene) can enhance nitro-group stability during synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined analytical techniques are essential:

  • NMR spectroscopy (¹H/¹³C) confirms molecular structure and identifies nitro-group positioning.
  • Mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
  • Chromatography (HPLC/GC) quantifies purity and detects byproducts.
    For reproducibility, document solvent systems, column types, and calibration standards explicitly, as emphasized in experimental reproducibility guidelines .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use explosion-proof equipment due to nitro compounds’ thermal instability.
  • Implement local exhaust ventilation and wear PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure .
  • Store in inert atmospheres (argon) at ≤4°C to prevent decomposition.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic substitution reactions?

Design kinetic experiments using varying nucleophiles (e.g., iodide vs. thiols) and track reaction progress via in-situ FTIR or stopped-flow spectroscopy . Compare activation parameters (ΔH‡, ΔS‡) to distinguish between SN1 and SN2 pathways. Contradictions in rate data may arise from solvent effects or hidden intermediates; employ DFT calculations to model transition states and validate experimental observations .

Q. What strategies resolve contradictions in stability data for this compound under different pH conditions?

Contradictions often stem from:

  • Protonation states : Use pH-dependent UV-Vis spectroscopy to identify nitro-group ionization thresholds.
  • Degradation pathways : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to profile decomposition products.
    Apply principal contradiction analysis to isolate dominant degradation factors (e.g., hydrolysis vs. oxidation) .

Q. How can computational models predict this compound’s reactivity in novel reaction environments?

Leverage quantitative structure-property relationship (QSPR) models parameterized with experimental data (e.g., Hammett constants, solvatochromic parameters). Validate predictions using ab initio methods (e.g., CCSD(T)) for electronic structure insights. Cross-reference with databases like EPA DSSTox for toxicity and environmental persistence .

Methodological Frameworks

7. Designing experiments to assess this compound’s biological activity while minimizing assay interference:

  • Positive/Negative Controls : Include nitro-reductase inhibitors to isolate nitro-specific effects.
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify EC50/IC50.
  • Metabolite Screening : Apply HRMS/MS to identify bioactive metabolites .

8. Addressing conflicting spectral data in nitro-group vibrational modes:

  • Variable-Temperature IR : Resolve overlapping peaks by analyzing temperature-dependent frequency shifts.
  • Isotopic Labeling : Substitute ¹⁴N with ¹⁵N to confirm nitro-group assignments via isotope shifts in Raman spectra .

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